Mebeverine acid D5
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Overview
Description
Mebeverine acid D5 is the deuterium labeled Mebeverine Acid . Mebeverine is a drug used to alleviate some of the symptoms of irritable bowel syndrome. It works by relaxing the muscles in and around the gut .
Molecular Structure Analysis
The molecular formula of Mebeverine acid D5 is C16H20D5NO3 . The molecular weight is 284.41 .Scientific Research Applications
Mebeverine is a musculotropic antispasmodic drug used for irritable bowel syndrome treatment. Its main metabolites in human blood plasma include desmethylmebeverine acid (DMAC), glucuronide product of DMAC (DMAC-Glu), mebeverine acid (MAC), and mebeverine alcohol (MAL) (Moskaleva et al., 2019).
Mebeverine is unstable and rapidly metabolized into mebeverine-alcohol and veratric acid. It's important in toxicology as its metabolites can produce false-positive amphetamine immunoassay results (Elliott & Burgess, 2006).
A method was developed for quantifying mebeverine metabolites (MAL, MAC, DMAC) in human plasma, aiding pharmacokinetic studies (Moskaleva et al., 2017).
Mebeverine and its metabolites have been studied for their effects on mammalian non-myelinated nerve fibers, indicating that mebeverine blocks voltage-operated sodium channels (Hertog & Akker, 1987).
Mebeverine can lead to positive amphetamine results in fluorescence polarization immunoassay due to its metabolites, which are important for toxicological analysis (Kraemer et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWRVLVHOYTNN-SGEUAGPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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